Methyl 1-acetyl-1H-indazole-5-carboxylate
Overview
Description
Methyl 1-acetyl-1H-indazole-5-carboxylate is a useful research compound. Its molecular formula is C11H10N2O3 and its molecular weight is 218.21 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Properties
Acetylation and Derivative Formation
Research has explored the acetylation reactions and derivative formation of related compounds, demonstrating the chemical versatility and potential for creating a variety of compounds with different properties. For example, studies on the acetylation of methyl 5-amino-1H-[1,2,4]triazole-3-carboxylate and its derivatives have shown significant findings on the chemical behavior and product formation, offering insights into the synthesis of complex molecules (Dzygiel et al., 2001); (Dzygiel et al., 2004).
Click Chemistry Applications
Click chemistry, a modular approach that uses reliable chemical transformations, has been increasingly applied in drug discovery. The copper-(I)-catalyzed 1,2,3-triazole formation from azides and terminal acetylenes is highlighted for its high reliability and specificity. Such methodologies potentially facilitate the synthesis of compounds like Methyl 1-acetyl-1H-indazole-5-carboxylate and its analogs for various applications (Kolb & Sharpless, 2003).
Pharmacological Potential
MAO-B Inhibition
Indazole and indole derivatives have been found to be potent, selective inhibitors of monoamine oxidase B (MAO-B), suggesting potential therapeutic applications in treating neurological disorders such as Parkinson's disease. Such compounds demonstrate the ability to engage with biological targets, offering a foundation for developing new treatments (Tzvetkov et al., 2014).
Challenges and Considerations in Drug Design
Metabolite Profiling and Drug Design
Research into the metabolic profiling and stability of synthetic cannabinoids has provided insights into the challenges of drug design, including the identification of primary metabolites and the effects of structural modifications on metabolic pathways. Such studies are crucial for understanding the pharmacokinetics and pharmacodynamics of new compounds (Wohlfarth et al., 2015).
Mechanism of Action
Target of Action
Methyl 1-acetyl-1H-indazole-5-carboxylate is a derivative of indazole . Indazoles are a significant heterocyclic system in natural products and drugs . They play a crucial role in cell biology and have been used as biologically active compounds for the treatment of various disorders in the human body . .
Mode of Action
Indazole derivatives have been known to interact with various targets, leading to changes in cellular processes . The specific interactions of this compound with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Indazole derivatives have been known to affect various biochemical pathways, leading to downstream effects .
Result of Action
Indazole derivatives have been known to exhibit various biological activities, including anti-cancer, anti-microbial, and anti-inflammatory effects .
Properties
IUPAC Name |
methyl 1-acetylindazole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-7(14)13-10-4-3-8(11(15)16-2)5-9(10)6-12-13/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMZJFHDPNVMBAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C2=C(C=C(C=C2)C(=O)OC)C=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20626665 | |
Record name | Methyl 1-acetyl-1H-indazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20626665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
239075-26-4 | |
Record name | 1H-Indazole-5-carboxylic acid, 1-acetyl-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=239075-26-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 1-acetyl-1H-indazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20626665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.